Thielavin B
Overview
Description
Thielavin B: is a fungal metabolite closely related to thielavin A. It is a potent inhibitor of phospholipase C and also inhibits peptidoglycan formation and prostaglandin biosynthesis . This compound has been reported to have a slightly different biochemical profile compared to thielavin A .
Mechanism of Action
Target of Action
Thielavin B, a fungal metabolite produced by Thielavia terricola, primarily targets the prostaglandin biosynthesis pathway . It acts as an inhibitor of this pathway, specifically affecting the synthesis of prostaglandin E2 .
Mode of Action
This compound interacts with its target by effectively influencing the synthesis of prostaglandin E2 from the endoperoxide . This interaction results in the inhibition of prostaglandin biosynthesis, thereby altering the normal functioning of this pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting this pathway, this compound disrupts the production of prostaglandin E2, a lipid compound that plays a key role in inflammation and pain perception. The downstream effects of this disruption can include reduced inflammation and pain relief.
Result of Action
The primary result of this compound’s action is the inhibition of prostaglandin E2 synthesis . This can lead to a decrease in inflammation and pain, as prostaglandin E2 is involved in the mediation of these processes. For example, this compound has been found to be significantly effective on carrageenan-induced oedema of rats when administered intravenously .
Biochemical Analysis
Biochemical Properties
Thielavin B interacts with G6Pase, inhibiting its activity and thus reducing glucose output from glucagon-stimulated hepatocytes . This interaction suggests that this compound may have potential therapeutic applications in the treatment of diabetes mellitus .
Cellular Effects
The inhibition of G6Pase by this compound impacts cellular processes, particularly those related to glucose homeostasis . By reducing hepatic glucose output, this compound can potentially lower plasma glucose concentrations, which is beneficial in the management of diabetes mellitus .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting the activity of G6Pase . This enzyme is responsible for the final step in both gluconeogenesis and glycogenolysis, where it hydrolyzes glucose-6-phosphate (G6P) to glucose .
Temporal Effects in Laboratory Settings
The effects of this compound on G6Pase activity and glucose output have been observed in laboratory settings, including in vitro studies using rat hepatic microsomal G6Pase
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, its inhibition of G6Pase suggests that it may have dose-dependent effects on glucose output .
Metabolic Pathways
This compound interacts with the metabolic pathway of glucose homeostasis by inhibiting G6Pase . This enzyme plays a crucial role in the regulation of blood glucose levels by controlling the release of glucose into the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thielavin B is produced by the fungus Thielavia terricola. The biosynthesis involves the polyketide synthase pathway, where the enzyme ThiA plays a crucial role in the formation of the depside structure . The enzyme’s thioesterase domain is responsible for ester bond formation and chain hydrolysis .
Industrial Production Methods: Industrial production of this compound involves fermentation of the producing strain, followed by isolation and purification processes . The compound is typically extracted using solvents like methanol and dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions: Thielavin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, thielavin B is used as a model compound to study the biosynthesis of depsides and the role of polyketide synthases .
Biology: In biology, this compound is studied for its inhibitory effects on phospholipase C and peptidoglycan formation . It is also used to investigate the inhibition of glucose-6-phosphatase .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its anti-inflammatory and anticancer properties .
Industry: In industry, this compound is evaluated for its antifouling properties, particularly in marine environments . It has shown promising results in preventing the growth of barnacle cyprids .
Comparison with Similar Compounds
- Thielavin A
- Thielavin H
- Thielavin J
- Thielavin K
Comparison: Thielavin B is unique in its slightly different biochemical profile compared to thielavin A . While both compounds inhibit phospholipase C and prostaglandin biosynthesis, this compound has additional inhibitory effects on glucose-6-phosphatase . Thielavin H, J, and K also share similar structures but differ in their specific biological activities and potency .
Properties
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGWGARYDGVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222237 | |
Record name | Thielavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71950-67-9 | |
Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thielavin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thielavin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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